molecular formula C27H30N2O9 B14940811 5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14940811
M. Wt: 526.5 g/mol
InChI Key: WJORLYLAUZTICB-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a benzodioxole moiety, a methoxybenzoyl group, and a morpholinoethyl substituent, suggests it may exhibit interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with methylene chloride in the presence of a base.

    Introduction of the Methoxybenzoyl Group: This step may involve Friedel-Crafts acylation using methoxybenzoic acid and an appropriate acylating agent.

    Formation of the Pyrrolone Ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the Morpholinoethyl Group: This step may involve nucleophilic substitution using morpholine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

    Oxidation Products: Corresponding ketones or aldehydes.

    Reduction Products: Corresponding alcohols.

    Substitution Products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzodioxole and pyrrolone moieties.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activity.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors involved in signal transduction.

    DNA Intercalation: Interacting with DNA to affect gene expression.

Comparison with Similar Compounds

5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other compounds that have similar structural features:

    Benzodioxole Derivatives: Compounds with benzodioxole moieties, such as safrole and piperonyl butoxide.

    Pyrrolone Derivatives: Compounds with pyrrolone rings, such as pyrrolidone and N-methylpyrrolidone.

    Morpholine Derivatives: Compounds with morpholine rings, such as morphine and dextromethorphan.

The uniqueness of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of these structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C27H30N2O9

Molecular Weight

526.5 g/mol

IUPAC Name

(4E)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H30N2O9/c1-33-17-6-4-5-16(13-17)22(30)20-21(18-14-19-25(38-15-37-19)26(35-3)24(18)34-2)29(27(32)23(20)31)8-7-28-9-11-36-12-10-28/h4-6,13-14,21,30H,7-12,15H2,1-3H3/b22-20+

InChI Key

WJORLYLAUZTICB-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC5=C(C(=C4OC)OC)OCO5)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC5=C(C(=C4OC)OC)OCO5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.